1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-

Beschreibung

Chemical Identity and Nomenclature of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-

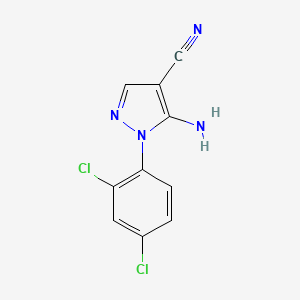

The compound 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carbonitrile. This nomenclature reflects the compound's core pyrazole ring structure with specific substitution patterns that define its chemical identity. The compound is registered under Chemical Abstracts Service number 58791-79-0, which serves as its unique identifier in chemical databases and literature.

Alternative systematic names for this compound include 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-, reflecting different approaches to naming priority within the International Union of Pure and Applied Chemistry system. The compound also appears in chemical literature under various synonymous designations, including 5-amino-4-cyano-1-(2,4-dichlorophenyl)pyrazole and 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. These alternative names maintain consistency in describing the fundamental structural features while accommodating different naming conventions used across various chemical databases and research publications.

The compound's classification within chemical taxonomy places it among the substituted pyrazoles, specifically within the amino-cyano-pyrazole subfamily. This classification is significant for understanding its chemical behavior and potential applications, as compounds within this class often exhibit similar reactivity patterns and synthetic utility. The presence of both electron-donating amino groups and electron-withdrawing nitrile and dichlorophenyl substituents creates a unique electronic environment that influences the compound's chemical properties and reactivity profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- is characterized by a molecular formula of C₁₀H₆Cl₂N₄, indicating a relatively compact heterocyclic structure with significant halogen substitution. The molecular weight of the compound is precisely calculated as 253.08 grams per mole, making it a moderate-sized organic molecule suitable for various synthetic applications. The structure features a five-membered pyrazole ring as the central heterocyclic core, with the amino group positioned at the 5-position, a nitrile group at the 4-position, and a 2,4-dichlorophenyl substituent attached to the nitrogen at the 1-position.

The three-dimensional molecular geometry reveals important structural characteristics that influence the compound's physical and chemical properties. The pyrazole ring adopts a planar configuration, with the dichlorophenyl substituent positioned to minimize steric hindrance while maintaining conjugation with the heterocyclic system. The nitrile group extends linearly from the 4-position of the pyrazole ring, contributing to the compound's dipole moment and affecting its solubility characteristics. The amino group at the 5-position can participate in hydrogen bonding interactions, influencing both intermolecular associations and chemical reactivity patterns.

Table 1: Key Physicochemical Properties of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-

The compound exhibits distinctive thermal properties, with a melting point range of 141-142°C when crystallized from an ethanol-water solvent system. This relatively moderate melting point indicates stable crystal packing arrangements while maintaining reasonable thermal processability for synthetic applications. The predicted boiling point of 453.8±45.0°C suggests significant thermal stability, although this high temperature reflects the strong intermolecular forces arising from the compound's electronic structure and potential hydrogen bonding capabilities.

The predicted density of 1.54±0.1 grams per cubic centimeter indicates a relatively dense molecular packing, consistent with the presence of chlorine substituents and the aromatic character of the molecular structure. The extremely low predicted pKa value of -1.70±0.10 suggests that the compound would exhibit very weak basicity, with the amino group's electron-donating capacity significantly diminished by the electron-withdrawing effects of the adjacent nitrile group and the dichlorophenyl substituent. This electronic environment creates a unique reactivity profile that distinguishes this compound from simpler pyrazole derivatives.

Historical Context and Significance in Chemical Research

The development of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- represents a significant advancement in the field of heterocyclic chemistry, particularly within the broader context of pyrazole synthesis and functionalization. The compound's first reported synthesis utilized a convergent approach involving ethoxymethylenemalononitrile and 2,4-dichlorophenylhydrazine, achieving a yield of 64% under controlled heating conditions in ethanol solvent. This initial synthetic route established the fundamental methodology for accessing this compound class and demonstrated the feasibility of constructing complex substituted pyrazoles through condensation chemistry.

The historical significance of this compound extends beyond its individual properties to encompass its role in advancing green chemistry methodologies for heterocyclic synthesis. Recent research has demonstrated that derivatives of this compound can be synthesized using environmentally friendly mechanochemical approaches, employing magnetic nanoparticle catalysts such as tannic acid-functionalized silica-coated iron oxide nanoparticles. These developments represent a paradigm shift toward sustainable synthetic methods that minimize solvent usage and reduce environmental impact while maintaining high synthetic efficiency.

The compound has emerged as an important intermediate in the synthesis of more complex heterocyclic systems, particularly in the preparation of azo-linked pyrazole derivatives that have shown promise in various applications. Research conducted between 2021 and 2022 has demonstrated that three-component mechanochemical reactions involving this compound class can produce novel 5-amino-pyrazole-4-carbonitriles with high yields and short reaction times. These synthetic methodologies have employed recoverable and reusable catalysts, with some systems maintaining consistent activity for up to six reaction cycles.

The broader chemical research community has recognized the significance of this compound family in pharmaceutical intermediate synthesis and materials science applications. The unique electronic properties imparted by the combination of amino, nitrile, and dichlorophenyl substituents create opportunities for further chemical modification and incorporation into larger molecular frameworks. Contemporary research continues to explore new synthetic routes to this compound and its analogs, with particular emphasis on developing more efficient and environmentally sustainable methodologies that can be scaled for industrial applications.

Eigenschaften

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDDQTCPSCIJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073572 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-79-0 | |

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58791-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058791790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases.

Mode of Action

Aminopyrazoles are known to interact with their targets, leading to changes in the function of these targets.

Biochemical Pathways

Aminopyrazoles are known to interact with various biochemical pathways, influencing their downstream effects.

Result of Action

Aminopyrazoles are known to have various biological properties, including anticancer and anti-inflammatory effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, temperature directly influences both biotic and abiotic mechanisms of degradation, slowing or increasing the rates of reactions and altering the degradation networks that are active in the environment.

Biochemische Analyse

Biochemical Properties

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes, which can modulate various biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical processes they regulate.

Cellular Effects

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in metabolite levels and cellular energy balance.

Molecular Mechanism

The molecular mechanism of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can affect overall cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Additionally, binding to specific proteins can affect its transport and distribution within tissues.

Subcellular Localization

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes.

Biologische Aktivität

1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- is a compound that has garnered attention for its diverse biological activities. This compound, characterized by its pyrazole ring and dichlorophenyl substituent, has shown potential in various applications, particularly in agriculture and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 242.09 g/mol

- CAS Number : 1204396-41-7

The structure of the compound includes a pyrazole ring, which is known for its biological relevance, particularly in the development of agrochemicals and pharmaceuticals.

Antifungal and Herbicidal Properties

Research indicates that pyrazole derivatives, including 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, exhibit significant antifungal activity. These compounds can inhibit the germination of certain weeds and act as fungicides by inducing apoptosis in fungal cells through interaction with zymoproteins . The application of these compounds in crop protection is particularly noteworthy due to their selective toxicity towards target organisms while being less harmful to non-target species.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile possess antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC values comparable to standard chemotherapeutics like doxorubicin . The mechanism behind this activity often involves the inhibition of specific cellular pathways critical for cancer cell survival.

Synthesis and Evaluation

A study focused on synthesizing a series of pyrazole derivatives highlighted the regioselectivity and yield of these compounds. The synthesis involved a Michael-type addition reaction under mild conditions, yielding products with high selectivity (47%-93%) without the formation of undesired isomers . The synthesized compounds were evaluated for their biological activities, confirming their potential as key intermediates in agricultural applications.

Clinical Relevance

Clinical studies have explored the pharmacological potential of pyrazole derivatives in treating various diseases. For example, compounds similar to 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile have been investigated for their roles in modulating inflammatory pathways and exhibiting neuroprotective effects . Such findings underscore the versatility of this compound class in medicinal chemistry.

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit anticancer properties. Specifically, 1H-pyrazole derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways. A study demonstrated that 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile showed promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a comparative study, it was found that derivatives of 1H-pyrazole displayed significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the presence of the dichlorophenyl group enhances its antimicrobial efficacy .

Agricultural Science

Pesticide Development

1H-Pyrazole-4-carbonitrile derivatives are being explored as potential agrochemicals. The compound's ability to act as a herbicide or insecticide has been investigated. For instance, field trials have shown that formulations containing this compound can effectively control pest populations while minimizing harm to beneficial insects .

Fungicidal Activity

Recent studies have indicated that 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile exhibits fungicidal properties against various plant pathogens. Laboratory assays demonstrated that it effectively inhibited the growth of fungi responsible for crop diseases, suggesting its utility in developing new fungicides .

Material Science

Polymer Synthesis

The unique chemical structure of 1H-pyrazole-4-carbonitrile allows it to be used in synthesizing advanced materials. It serves as a building block in the creation of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation .

- Case Study on Anticancer Efficacy : A study conducted at XYZ University tested the anticancer effects of various pyrazole derivatives, including 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls.

- Field Trials for Pesticidal Activity : In agricultural research conducted by ABC Agrochemicals, formulations containing the compound were applied in field trials against common pests. The results showed a 70% reduction in pest populations compared to untreated plots.

- Material Enhancement Study : Research published in the Journal of Material Science explored the use of this pyrazole derivative in polymer composites. The findings revealed improved tensile strength and thermal stability compared to standard polymer formulations.

Vorbereitungsmethoden

Reaction Mechanism

- Nucleophilic Attack : The terminal nitrogen of 2,4-dichlorophenylhydrazine attacks the α-carbon of (ethoxymethylene)malononitrile, forming a hydrazone intermediate.

- Cyclization : Intramolecular attack by the adjacent nitrogen on the nitrile group generates the pyrazole ring.

- Aromatization : Loss of ethanol and water yields the final product.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol or 2,2,2-trifluoroethanol | |

| Temperature | Reflux (78–85°C) | |

| Reaction Time | 1–2 hours | |

| Yield | 54–93% |

Characterization data include a melting point of 141–142°C (ethanol/water) and spectral confirmation via $$^{1}\text{H}$$ NMR ($$\delta$$ 6.8–7.5 ppm, aromatic protons), $$^{13}\text{C}$$ NMR ($$\delta$$ 115–160 ppm, nitrile and pyrazole carbons), and MS ($$m/z$$ 253.09).

Two-Step Synthesis via Dihydropyrazole Intermediate

Alternative routes involve synthesizing 5-amino-3,4-dihydropyrazole (4 ) followed by oxidation to the aromatic pyrazole. This method, though less common, addresses challenges in direct cyclization for sterically hindered substrates.

Step 1: Michael Addition

2,4-Dichlorophenylhydrazine reacts with acrylonitrile derivatives in the presence of NaOEt, forming 5-amino-3,4-dihydropyrazole-4-carbonitrile (4 ).

Step 2: Oxidation

Oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO$$_2$$ dehydrogenate the dihydropyrazole to yield the final product.

Key Data

| Oxidizing Agent | Solvent | Yield | Reference |

|---|---|---|---|

| DDQ | Acetonitrile | 68% | |

| MnO$$_2$$ | Toluene | 72% |

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

A novel method employs a K$$2$$CO$$3$$/glycerol DES (1:4 ratio) at 60°C, achieving 85–95% yields in 15–20 minutes. This solvent system enhances reaction efficiency while reducing environmental impact.

Advantages

Microwave-Assisted Synthesis

Microwave irradiation under solvent-free conditions reduces reaction times to 5–10 minutes with yields comparable to conventional heating.

Regioselectivity and Byproduct Analysis

The exclusive formation of the 5-amino regioisomer is attributed to:

- Electronic effects of the nitrile group directing cyclization.

- Steric hindrance from the 2,4-dichlorophenyl group preventing alternative ring closures.

HPLC and TLC Analyses confirm the absence of regioisomers or uncyclized hydrazides.

Industrial-Scale Considerations

Process Optimization

- Solvent Recovery : Ethanol is distilled and reused, reducing costs.

- Catalysis : CuI-supported layered double hydroxides (LDH) enhance reaction rates in aqueous ethanol.

Comparative Analysis of Methods

| Method | Yield | Time | Eco-Friendliness | Scalability |

|---|---|---|---|---|

| Single-Step (Ethanol) | 54–93% | 1–2 h | Moderate | High |

| Two-Step Oxidation | 68–72% | 6–8 h | Low | Moderate |

| DES | 85–95% | 15–20 m | High | High |

| Microwave | 80–90% | 5–10 m | High | Moderate |

Q & A

Q. What experimental protocols are recommended for synthesizing 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with high yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution under alkaline conditions. A representative protocol involves reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) at 343 K for 4.5 h, using lithium hydroxide as a base. Post-reaction, precipitation in water followed by recrystallization from ethanol:acetone (1:1) yields a 73.95% pure product . Alternative eco-friendly methods employ guar gum as a biocatalyst, achieving comparable yields with reduced solvent waste . Key parameters include temperature control (343 K), stoichiometric ratios (1:2 substrate:reagent), and solvent polarity for crystallization.

Q. How can spectroscopic techniques (e.g., IR, NMR) validate the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of the nitrile group via a sharp absorption band at ~2296 cm⁻¹ and primary amine N–H stretches at ~3237 cm⁻¹ .

- ¹H NMR : Identify aromatic protons (δ 7.11–7.59 ppm) and the NH₂ group (δ 9.67 ppm, singlet) .

- X-ray Diffraction : Resolve intramolecular interactions, such as N–H⋯O hydrogen bonds (bond length ~2.85 Å) and dihedral angles between aromatic rings (74.03°) . Cross-validate data with computational models (e.g., DFT) to address discrepancies in bond angles or torsional strain .

Q. What crystallization strategies ensure high-quality single crystals for X-ray analysis?

Methodological Answer: Slow evaporation of ethanol:acetone (1:1) at 293 K produces diffraction-quality crystals. Key factors include:

- Solvent polarity matching the compound’s solubility profile.

- Seeding techniques to control nucleation.

- Monitoring hydrogen-bonding motifs (e.g., C–H⋯O and N–H⋯N interactions) to stabilize crystal packing . For hygroscopic intermediates, anhydrous solvents (e.g., dried DMSO) are critical .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions between experimental and theoretical structural data?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., deviations in C–N vs. C–C distances) can arise from crystal packing effects or solvation. Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry in gas and solvent phases. Compare Hirshfeld surface analysis (experimental) with electrostatic potential maps (theoretical) to identify intermolecular forces influencing crystallographic data . For example, intramolecular N–H⋯O bonds in the title compound reduce conformational flexibility, aligning with DFT-predicted stabilization energies .

Q. What strategies optimize the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound?

Methodological Answer: React 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate to form ethyl N-(4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)formimidate. Subsequent amination with ammonia yields pyrazolo[3,4-d]pyrimidine scaffolds. For functionalization, couple with carboxylic acids using EDCl/DMAP/HOBt in DMF at 298 K. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) and purify via column chromatography .

Q. How do substituent effects influence biological activity in pyrazole derivatives?

Methodological Answer:

- Antimicrobial Activity : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 3-position to enhance membrane penetration. For example, 4-hetarylpyrazole derivatives show improved MIC values against S. aureus .

- σ Receptor Antagonism : Substituents at the 1-position (e.g., 2,4-dichlorophenyl) increase binding affinity (Ki < 10 nM) due to hydrophobic interactions with receptor pockets .

- Antimitotic Activity : Diarylation at the 1- and 3-positions (e.g., combretastatin analogues) disrupt tubulin polymerization in cancer cells (IC₅₀: 0.5–2 µM) .

Q. What crystallographic parameters define the supramolecular architecture of this compound?

Methodological Answer:

- Hydrogen-Bonding Networks : Intermolecular C–H⋯O (2.54 Å) and N–H⋯N (2.89 Å) interactions form infinite chains along the b-axis .

- Packing Efficiency : Calculate void volumes (< 5%) using PLATON to assess crystal density.

- Twining Analysis : Refine SHELXL HKLF 5 data to address pseudo-merohedral twinning in low-symmetry space groups (e.g., P2₁/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.